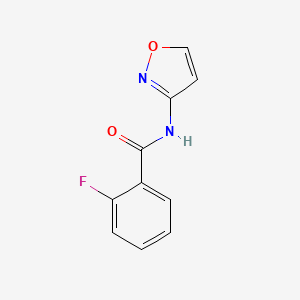

2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide

Description

2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide is a fluorinated benzamide derivative featuring an isoxazole ring fused to the amide nitrogen. The fluorine atom at the ortho position of the benzamide ring likely influences electronic properties and intermolecular interactions, such as hydrogen bonding and crystal packing .

Properties

IUPAC Name |

2-fluoro-N-(1,2-oxazol-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-7(8)10(14)12-9-5-6-15-13-9/h1-6H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEFSRUVQGDAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NOC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as chromatography can further enhance the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Inhibition of Kinases

Recent studies have indicated that 2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide exhibits inhibitory activity against specific kinases, such as ERK5. This inhibition is crucial for the regulation of various cellular processes, including proliferation and differentiation. The structure-activity relationship (SAR) studies have shown that modifications to the compound can enhance its potency against these targets.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro assays have demonstrated that it can inhibit the growth of cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has shown effectiveness in reducing cell viability in various cancer types, including breast and renal cancers.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent. Studies have indicated that the compound exhibits favorable absorption characteristics but may face challenges related to metabolism and excretion.

Absorption and Bioavailability

Preliminary data suggest that the compound has moderate oral bioavailability. The pharmacokinetic parameters, such as clearance rates and half-life, are critical for determining dosing regimens in clinical settings.

Metabolism

Metabolic studies reveal that this compound undergoes hepatic metabolism, which could influence its therapeutic efficacy. Identifying metabolic pathways can help in designing derivatives with improved stability and reduced toxicity.

Case Studies

Several case studies illustrate the application of this compound in drug discovery:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate ERK5 inhibition | Demonstrated significant inhibition of ERK5 with IC50 values in the low nanomolar range. |

| Study B | Assess anticancer activity | Showed reduced viability in breast cancer cell lines, indicating potential for further development as an anticancer drug. |

| Study C | Investigate pharmacokinetics | Reported moderate bioavailability and identified key metabolic pathways affecting drug stability. |

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various pathways. The isoxazole ring may also play a role in modulating the compound’s activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

- 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide (): Structure: The fluorine substituent at C2 of the benzamide ring creates a planar amide moiety (r.m.s. deviation = 0.048 Å). The dihedral angle between the benzamide and thiazole rings is 10.14°, favoring intermolecular hydrogen bonding (N–H···N) and dimer formation . Synthesis: Prepared via direct acylation of 2-aminothiazole with 2-fluorobenzoyl chloride in dichloromethane (61% yield, m.p. 443 K) .

2-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide () :

Heterocyclic Ring Variations

Crystallographic and Hydrogen-Bonding Trends

- 2-Fluoro-N-(thiazol-2-yl)benzamide (): Forms dimers via N–H···N hydrogen bonds (2.91 Å) and weak C–H···O interactions (3.34 Å), creating a layered crystal structure. Comparable to non-fluorinated analogs (e.g., N-(thiazol-2-yl)benzamide), but fluorine enhances dipole interactions .

- 2,4-Dichloro-N-(thiazol-2-yl)benzamide () : Chlorine substituents increase molecular weight (284.14 g/mol vs. 236.24 g/mol for the fluoro analog) but show similar bond lengths (C=O: ~1.22 Å) .

Biological Activity

2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide is a compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the condensation of isoxazole derivatives with appropriate benzamide precursors. The presence of the fluorine atom is crucial for enhancing the compound's biological activity, particularly in modulating interactions with biological targets.

Biological Properties

The biological activity of this compound has been evaluated across various assays, demonstrating a spectrum of pharmacological effects:

- Antifungal Activity : Studies have shown that similar benzamide derivatives exhibit significant antifungal properties. For instance, compounds with structural similarities displayed an EC50 against Sclerotinia sclerotiorum ranging from 5.17 mg/L to 6.67 mg/L, indicating potent antifungal efficacy compared to standard treatments like quinoxyfen .

- Anti-inflammatory Effects : The compound's analogs have been reported to inhibit nitric oxide production and other inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

- Antitumor Activity : Isoxazole-containing compounds have been linked to antitumor activities, particularly through mechanisms involving apoptosis and cell cycle arrest in cancer cell lines. These compounds often target specific pathways related to cancer proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Fluorine Substitution : The introduction of fluorine enhances lipophilicity and bioavailability, which is essential for improving interaction with target enzymes or receptors.

- Functional Groups : Variations in substituent groups on the benzamide moiety significantly influence the potency and selectivity against various biological targets. Electron-withdrawing groups generally improve inhibitory activity against fungal strains .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

- Antifungal Efficacy : A series of benzamide derivatives were tested against multiple fungal strains, revealing that specific substitutions led to improved antifungal activity compared to established drugs .

- Inhibition of Enzymatic Activity : Research on related compounds indicated effective inhibition of enzymes such as monoamine oxidase (MAO), which are relevant in treating neurodegenerative diseases .

Q & A

Q. What are the established synthetic routes for 2-Fluoro-N-(isoxazol-3(2H)-ylidene)benzamide?

Methodological Answer: The synthesis of this compound typically involves cyclization or domino reactions. Key approaches include:

- Cu(OAc)₂-Catalyzed Cyclization : Reaction of α-acyl cinnamides with PhI=NTs under mild conditions yields isoxazol-3(2H)-one derivatives (80–90% yields) .

- TBHP-Mediated Domino Synthesis : Using tert-butyl hydroperoxide (TBHP) under reflux in methanol, cyclization of precursors like (Z)-2-((2-oxoindolin-3-ylidene)amino)-N-phenyl benzamide achieves high yields (e.g., 95%) after column chromatography .

- Amide Coupling : Similar fluorobenzamide derivatives are synthesized via coupling reactions between fluorobenzoyl chlorides and amine-containing heterocycles, followed by purification using silica gel chromatography (e.g., 42.7% yield) .

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Yield | Key Conditions | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ Cyclization | Cu(OAc)₂, PhI=NTs | 80–90% | Mild conditions, 50°C | |

| TBHP Domino Reaction | 70% TBHP | 95% | Reflux in MeOH, 2 hours | |

| Amide Coupling | - | 42.7% | Anhydrous Na₂SO₄ drying |

Q. How is the structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., orthorhombic system, space group P2₁2₁2₁) resolves bond lengths and angles. SHELX programs (e.g., SHELXL) refine crystallographic data, particularly for fluorinated benzamides .

- NMR Spectroscopy : ¹H NMR (300 MHz) identifies aromatic protons (δ 7.21–7.93 ppm) and substituent-specific signals (e.g., methyl groups at δ 2.42 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 332.101699) .

Q. What biological activities are associated with this compound?

Methodological Answer: While direct studies on this compound are limited, structural analogs (e.g., CK-666, a fluorobenzamide derivative) inhibit Arp2/3 complex activity, disrupting actin polymerization in cellular assays . Isoxazole derivatives are also explored as anti-inflammatory or anticancer agents via kinase inhibition assays and cell viability tests (e.g., MTT assays) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Reagent Stoichiometry : Increasing TBHP equivalents (e.g., 2.93 mmol vs. 1.46 mmol substrate) improves cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling reactions, while methanol minimizes side products in domino syntheses .

- Purification : Gradient elution (hexane/EtOAc) in column chromatography isolates pure product efficiently .

Q. How are crystallographic data discrepancies resolved?

Methodological Answer:

- SHELX Refinement : SHELXL refines twinned or high-resolution data by adjusting occupancy factors and thermal parameters. For example, anisotropic displacement parameters resolve fluorine electron density ambiguities .

- Validation Tools : Programs like PLATON check for missed symmetry or disorder, critical for orthorhombic systems (P2₁2₁2₁) with fluorinated substituents .

Q. What computational methods predict the compound’s reactivity or binding modes?

Methodological Answer:

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., Arp2/3 complex) using crystal structures (PDB: 1K8K) .

Q. How is toxicity assessed for safe handling in laboratory settings?

Methodological Answer:

Q. What mechanistic insights exist for its biological activity?

Methodological Answer:

- Arp2/3 Inhibition : Structural analogs like CK-666 bind the Arp2/3 complex’s hydrophobic cleft, disrupting actin nucleation. Competitive binding assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) .

- Kinase Profiling : Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify off-target effects, critical for validating specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.